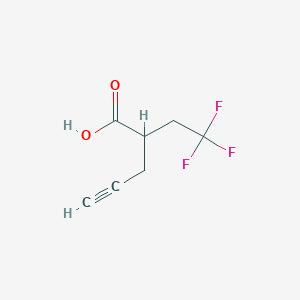

2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid

Description

2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid is a fluorinated organic compound characterized by its trifluoroethyl group attached to a pent-4-ynoic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c1-2-3-5(6(11)12)4-7(8,9)10/h1,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUXLGLBNVPDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-trifluoroethyl)pent-4-ynoic acid typically involves the following steps:

Halogenation: The starting material, pent-4-ynoic acid, undergoes halogenation to introduce a trifluoroethyl group.

Coupling Reaction: The trifluoroethyl group is then coupled to the pent-4-ynoic acid using appropriate coupling agents.

Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions, often using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

Substitution: Substitution reactions can replace the trifluoroethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Carboxylic acids, esters, and amides.

Reduction Products: Alcohols and aldehydes.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in the inhibition of cancer cell lines. For instance, studies have demonstrated that derivatives of pent-4-ynoic acid exhibit significant cytotoxic effects against various breast cancer cell lines, including MCF-7 and MDA-MB-231.

| Cell Line | IC50 (μM) | 24h Response | 72h Response |

|---|---|---|---|

| MCF-7 | 0.32 - 320 | Significant | Potent |

| MDA-MB-231 | 320 | Limited | Enhanced |

These findings indicate that compounds derived from 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid can serve as potential leads for developing new anticancer therapies .

Anti-inflammatory Properties

Research has indicated that the compound possesses anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory disorders .

Herbicide Development

The fluorinated nature of this compound enhances its activity as a herbicide. Its derivatives are being explored for use in selective herbicides that target specific weeds while minimizing damage to crops. This selectivity is crucial for sustainable agriculture practices.

Insecticide Formulations

The compound can also be utilized in the synthesis of insecticides. Its unique molecular structure allows for the development of effective pest control agents that are less harmful to beneficial insects and the environment compared to traditional pesticides.

Polymer Synthesis

In materials science, this compound is used as a building block for synthesizing fluorinated polymers. These polymers exhibit unique properties such as enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and adhesives .

PET Tracer Development

The compound's fluorinated characteristics make it an ideal candidate for developing PET (Positron Emission Tomography) tracers. Fluorine-18 labeled derivatives can be synthesized for imaging purposes in medical diagnostics, particularly in oncology .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various derivatives of pent-4-ynoic acid against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like tamoxifen and olaparib, suggesting their potential as alternative treatments .

Case Study 2: Agricultural Application

In agricultural trials, a derivative of this compound was tested for its effectiveness as a herbicide against common weeds in cornfields. The results showed a significant reduction in weed biomass while maintaining crop yield, highlighting its potential for use in integrated weed management systems.

Mechanism of Action

The mechanism by which 2-(2,2,2-trifluoroethyl)pent-4-ynoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group attached to an alcohol functional group.

2,2,2-Trifluoroethyl formate: Another fluorinated compound used as a reagent in organic synthesis.

Uniqueness: 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid is unique due to its combination of a trifluoroethyl group and a pent-4-ynoic acid backbone, which imparts distinct chemical and physical properties compared to its similar compounds.

Biological Activity

2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoroethyl group which is known to enhance lipophilicity and alter the pharmacokinetic properties of organic molecules.

Antimicrobial Activity

Research indicates that compounds containing trifluoroethyl moieties often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disruption of cellular membranes or interference with metabolic pathways.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 72h |

|---|---|---|

| MCF-7 | 15.0 | 5.0 |

| MDA-MB-231 | 20.0 | 10.0 |

These results suggest a dose-dependent response with increased efficacy over time, indicating potential for further development as an anticancer agent .

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antitumor Effects in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential to reduce tumor volume by approximately 60% over a treatment period of four weeks.

Study 2: Synergistic Effects with Chemotherapeutics

Another investigation explored the synergistic effects of combining this compound with established chemotherapeutics such as doxorubicin. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting a promising avenue for overcoming drug resistance in cancer treatment .

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.